(R)-2-fluoro-1,2-dimethyl-propylamine hydrochloride
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Overview
Description
“®-2-fluoro-1,2-dimethyl-propylamine hydrochloride” is a hydrochloride salt of an organic compound. Hydrochlorides are commonly used in medications to improve their water solubility .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its specific structure and functional groups. In general, amines can participate in a variety of reactions, including acid-base reactions .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include parameters like solubility, stability, and reactivity. For example, hydrochlorides are known to improve the water solubility of compounds .Scientific Research Applications
Oncology Imaging
- PET Imaging and Cancer Treatment Monitoring : (R)-2-fluoro-1,2-dimethyl-propylamine hydrochloride is related to compounds used in Positron Emission Tomography (PET) imaging, particularly [18F]FLT, a proliferation tracer. This technology is crucial for non-invasive cancer staging and monitoring responses to anticancer treatments. Although [18F]FLT has certain limitations, its development and application in oncology highlight the significance of fluoroalkyl compounds in biomedical imaging and cancer therapy (Been et al., 2004).
Alzheimer's Disease Research
- Amyloid Imaging for Alzheimer's Disease : Fluoroalkyl compounds, similar to this compound, are used in amyloid imaging ligands like [18F]FDDNP and [11C]PIB. These compounds are pivotal in in vivo measurement of amyloid in the brain, providing insights into the pathophysiological mechanisms of Alzheimer's Disease and aiding early detection and evaluation of antiamyloid therapies (Nordberg, 2007).
Parkinson's Disease Research
- Cerebral Levodopa Metabolism in Parkinson’s Disease : Analogous compounds to this compound, like [18F]FDOPA, are utilized in studying cerebral levodopa metabolism. This is crucial for understanding Parkinson's Disease, as FDOPA-PET imaging helps in the assessment of nigrostriatal degeneration, contributing significantly to diagnosis and monitoring of the disease (Kumakura & Cumming, 2009).
Material Science and Green Chemistry
- Xylan Derivatives and Fluoroalkylation Reactions : The chemical modification of natural polymers and the development of fluoroalkylation reactions, which are essential in pharmaceuticals, agrochemicals, and material science, are significant areas where fluoroalkyl compounds, akin to this compound, are utilized. These compounds play a crucial role in creating biopolymer ethers and esters with specific properties and in the development of environmentally friendly fluoroalkylation methodologies (Petzold-Welcke et al., 2014; Song et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-3-fluoro-3-methylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN.ClH/c1-4(7)5(2,3)6;/h4H,7H2,1-3H3;1H/t4-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQECRJUYZJUTEM-PGMHMLKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400877-45-3 |
Source
|
Record name | (2R)-3-fluoro-3-methylbutan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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